5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a thioether group (-S-) and a diethylamino group (-N(C2H5)2), both attached to an ethyl group (-CH2CH2-), which is further connected to the pyrimidine ring. The pyrimidine ring is also substituted with an isobutyl group (-CH2CH(CH3)2) and two methyl groups (-CH3).
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thioether group might be susceptible to oxidation, and the amino group might participate in acid-base reactions. The pyrimidine ring could undergo electrophilic substitution reactions .Scientific Research Applications
Biological Monitoring and Metabolism
Biological Monitoring of Pirimicarb Pirimicarb, a substance structurally related to the chemical compound , has its metabolism and exposure monitored through urine analysis. Metabolites such as 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP), 2-methylamino-5,6-dimethyl-4-hydroxypyrimidine (MDHP), and 2-amino-5,6-dimethyl-4-hydroxypyrimidine (ADHP) are key indicators of exposure, showcasing the body's ability to process and eliminate such compounds (Hardt et al., 1999).
Pharmacokinetics and Tolerance of Antiulcer Compounds KW-5805, an antiulcer compound, demonstrated its pharmacokinetic profile and tolerance in human studies, providing insights into how similar compounds are absorbed, metabolized, and excreted by the body. The research highlighted the importance of understanding the metabolic pathways and tolerability of novel therapeutic agents (Uckert et al., 1989).
Neuroprotection and Disease Models
Neuroprotection in Parkinson's Disease Models Studies on caffeine and A2A adenosine receptor inactivation, through substances like SCH 58261 and KW-6002, suggest a potential avenue for neuroprotective effects against Parkinson's disease. This research may guide the development of similar compounds targeting neurological conditions (Chen et al., 2001).
Urinary Biomarkers and Disease Detection
Urinary Volatile Organic Compounds as Biomarkers Investigations into urinary volatile organic compounds (VOCs) offer a window into non-invasive disease detection methods. Studies identifying unique VOC profiles in conditions like renal cell carcinoma pave the way for further exploration into how similar chemical compounds might serve as diagnostic tools or indicators of disease states (Wang et al., 2016).
Mechanism of Action
The mechanism of action would depend on the biological target of this compound. Pyrimidine derivatives are known to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Future Directions
Properties
IUPAC Name |
5-[2-(diethylamino)ethylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2S/c1-7-23(8-2)9-10-26-16-14-15(19-13(20-16)11-12(3)4)21(5)18(25)22(6)17(14)24/h12H,7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSQSYRABPTUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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